吖啶黄-生物素偶联物

描述

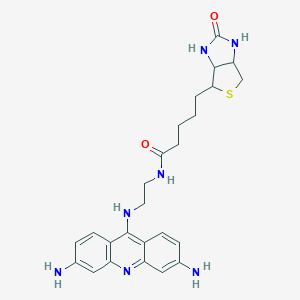

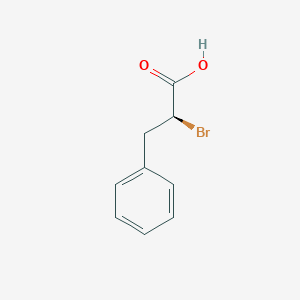

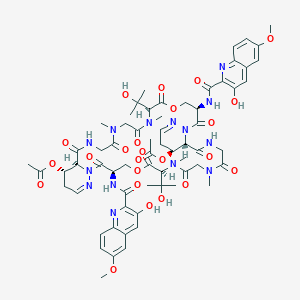

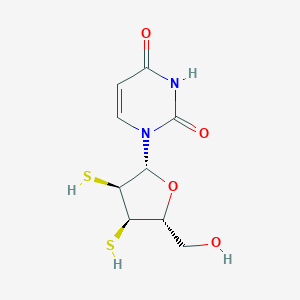

Acriflavin-Biotin Conjugate is a compound formed by the conjugation of Biotin and Acriflavin . Acriflavin, also known as Acridine orange, has been known for years as an antibacterial drug .

Molecular Structure Analysis

Acriflavin-Biotin Conjugate contains a total of 70 bonds; 39 non-H bonds, 18 multiple bonds, 9 rotatable bonds, 2 double bonds, 16 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 eight-membered ring, 2 ten-membered rings, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, 2 primary amines (aromatic) .

Chemical Reactions Analysis

Acriflavine has been used as a fluorescent probe for the analysis of various compounds. Its analytical applications are mainly based on its native fluorescence properties that could be exploited to be used as a fluorescent probe for analysis of various compounds .

科学研究应用

癌症治疗和成像

吖啶黄已被确定为癌症治疗中的有效药物,靶向 DNA-PKcs 和 HIF-1α 以抑制肿瘤生长并提高传统化疗药物的有效性。与生物素偶联可以进一步提高吖啶黄抗癌活性的特异性和效率,方法是利用癌细胞上生物素受体的过表达,促进靶向药物递送并减少脱靶效应。吖啶黄抑制 HIF-1α 和抑制肿瘤生长和血管生成的能力使其成为癌症治疗中重新利用的有希望的候选者,生物素偶联可能会提高其治疗指数(Ji Cao 等人,2016 年;A. Mangraviti 等人,2017 年)。

药物递送系统

生物素偶联在靶向药物递送系统的开发中起着至关重要的作用。通过将生物素连接到治疗剂或纳米颗粒上,研究人员可以利用生物素对其受体链霉亲和素的高亲和力,而链霉亲和素通常在癌细胞表面过表达。这种方法增强了药物在肿瘤部位的选择性积累,最大程度地减少了全身毒性并提高了治疗效果。生物素偶联药物递送系统最近的进展突出了它们在靶向特定细胞通路和将治疗剂直接递送至癌细胞中的潜力,从而改善了癌症治疗的治疗效果(W. Ren 等人,2015 年)。

作用机制

Target of Action

The primary target of the Acriflavin-Biotin Conjugate is proteins, peptides, and other biomolecules containing primary amines . The conjugate is designed to interact with these targets, enabling the biotinylated protein to be captured by streptavidin immobilized on a surface .

Mode of Action

The Acriflavin-Biotin Conjugate operates through a simple and quick process. The antibody to be labeled is used to reconstitute a freeze-dried activator compound, and the resulting mixture is added to the biotin chromophore ligand vial . This interaction results in the formation of the conjugate, which can then interact with its targets .

Biochemical Pathways

The biochemical pathways affected by the Acriflavin-Biotin Conjugate are primarily those involving biotin-dependent enzymes, including carboxylases, decarboxylases, and transcarboxylases . These enzymes participate in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism .

Pharmacokinetics

The pharmacokinetics of Acriflavin-Biotin Conjugates are influenced by the properties of the antibody backbone . Factors such as target-specific binding, neonatal Fc receptor-dependent recycling, and Fc effector functions play a role in determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the conjugate .

Result of Action

The result of the action of the Acriflavin-Biotin Conjugate is the successful labeling of the target proteins with biotin . This allows for the biotinylated protein to be captured by streptavidin immobilized on a surface, enabling various assays such as Western Blot, ELISA, and Immunohistochemistry .

Action Environment

The action environment of the Acriflavin-Biotin Conjugate can influence its action, efficacy, and stability. For instance, the conjugation procedure requires a specific pH range (6.5 to 8.5) for optimal results . Additionally, the conjugate is suitable for fluorescence, indicating that its action can be influenced by light exposure .

未来方向

Acriflavine has been recognized as a potent inhibitor of SARS-CoV-2 and other betacoronaviruses . The high sequence identity among SARS-CoV2-PL pro across betacoronaviruses indicates that Acriflavin can be used as an antiviral compound for betacoronaviruses in general, and thus could represent a drug ready to use for future outbreaks .

属性

IUPAC Name |

N-[2-[(3,6-diaminoacridin-9-yl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N7O2S/c26-14-5-7-16-18(11-14)30-19-12-15(27)6-8-17(19)23(16)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQMAHVCTUSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=CC(=CC4=NC5=C3C=CC(=C5)N)N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401655 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acriflavin-Biotin Conjugate | |

CAS RN |

1041387-90-9 | |

| Record name | Acriflavin-Biotin Conjugate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)